2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide
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Overview
Description
2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide is a complex organic compound that features a sulfanyl group attached to a methoxyphenyl ring, and an ethanamide moiety linked to a cyclopenta[c]pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide typically involves multiple steps:
Formation of the Methoxyphenyl Sulfanyl Intermediate: This step involves the reaction of 4-methoxyphenyl thiol with an appropriate halogenated precursor under basic conditions to form the methoxyphenyl sulfanyl intermediate.
Cyclopenta[c]pyrazol Ring Formation: The cyclopenta[c]pyrazol ring is synthesized through a cyclization reaction involving a suitable diene and a diazo compound under thermal or photochemical conditions.
Coupling Reaction: The final step involves coupling the methoxyphenyl sulfanyl intermediate with the cyclopenta[c]pyrazol derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide: is similar to other sulfanyl-substituted ethanamides and cyclopenta[c]pyrazol derivatives.
Thiazoles: Compounds with a thiazole ring exhibit similar biological activities and are used in medicinal chemistry.
Thiophenes: Thiophene derivatives are known for their therapeutic properties and are used in various medicinal applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications that are distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-19-16(13-4-3-5-14(13)18-19)17-15(20)10-22-12-8-6-11(21-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIFAMDWHQBTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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